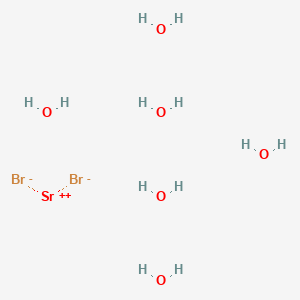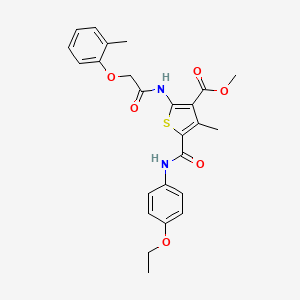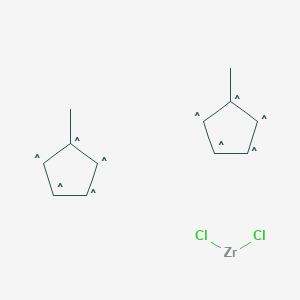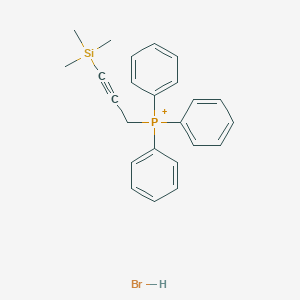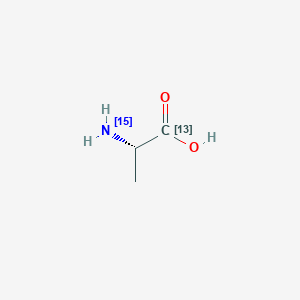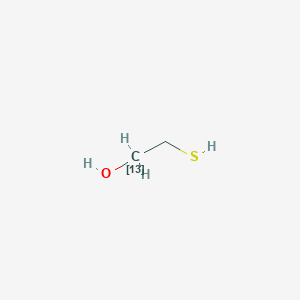
2-sulfanyl(113C)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfanyl(113C)ethanol, also known as 2-mercaptoethanol, is an organosulfur compound with the chemical formula C2H6OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a two-carbon chain. This compound is commonly used in various chemical and biological applications due to its reducing properties and ability to break disulfide bonds in proteins.
準備方法
Synthetic Routes and Reaction Conditions
2-sulfanyl(113C)ethanol can be synthesized through several methods:
Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce this compound.
Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.
化学反応の分析
2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.
Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Esterification: Carboxylic acids and acid catalysts.
Major Products
Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.
Reduction: Reduced proteins or molecules.
Substitution: Thioethers.
Esterification: Esters of this compound.
科学的研究の応用
2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.
Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.
Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.
作用機序
The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.
類似化合物との比較
2-sulfanyl(113C)ethanol can be compared with other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and metabolism.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds in proteins.
Uniqueness
This compound is unique due to its combination of a thiol and hydroxyl group, making it a versatile reducing agent with applications in both chemical and biological fields. Its ability to break disulfide bonds efficiently and its relatively simple structure contribute to its widespread use in research and industry.
特性
CAS番号 |
286013-19-2 |
|---|---|
分子式 |
C2H6OS |
分子量 |
79.13 g/mol |
IUPAC名 |
2-sulfanyl(113C)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1 |
InChIキー |
DGVVWUTYPXICAM-OUBTZVSYSA-N |
異性体SMILES |
C([13CH2]O)S |
正規SMILES |
C(CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
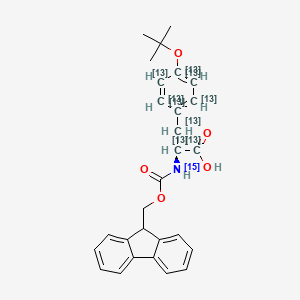
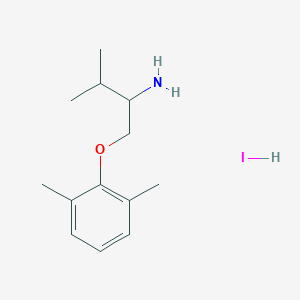
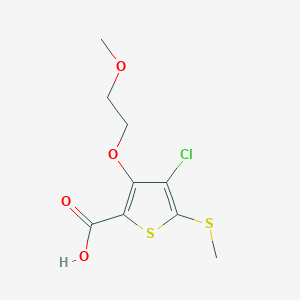
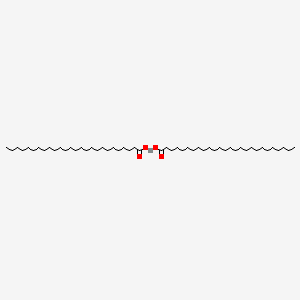
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)

